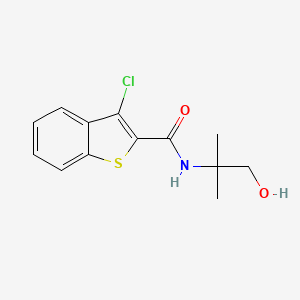

![molecular formula C24H32N2O8S B5555294 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate, often involves nucleophilic substitution reactions and modifications of existing piperazine structures. For example, compounds similar to the one of interest have been synthesized through reactions involving oxadiazolyl and benzylsulfonyl components, highlighting the versatility of methods available for creating such complex molecules (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including our compound of interest, can be characterized through techniques like X-ray diffraction, revealing important features such as conformation and intermolecular interactions. The chair conformation of the piperazine ring and the presence of intermolecular hydrogen bonds are common structural characteristics that contribute to the stability and reactivity of these molecules (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and aminosulfonylation, which can modify their chemical properties significantly. The introduction of sulfonyl groups, for instance, is a critical step in enhancing the molecule's reactivity and potential bioactivity (Dong et al., 2021).

Physical Properties Analysis

The physical properties of piperazine derivatives like our compound of interest can be inferred from their molecular structure. Factors such as solubility, melting point, and crystalline form are determined by the compound's molecular geometry and intermolecular forces. For instance, the chair conformation of the piperazine ring affects the compound's crystal packing and stability (Kumara et al., 2017).

Wissenschaftliche Forschungsanwendungen

Discovery and Bioactivity Evaluation

The search for novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors led to the synthesis and evaluation of a variety of analogues, including compounds structurally related to 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine. These compounds demonstrated significant potency in inhibiting HIV-1 reverse transcriptase, with some being 10-100 times more potent than the lead molecule. This research indicates the potential therapeutic applications of such compounds in the treatment of HIV (Romero et al., 1994).

Antidepressant Metabolism and Mechanism

The metabolic pathway of a novel antidepressant, structurally related to the compound , was explored using human liver microsomes and recombinant enzymes. The study found that the compound is metabolized into various metabolites, including a 4-hydroxy-phenyl metabolite, sulfoxide, and an N-hydroxylated piperazine. Understanding these metabolic pathways is crucial for drug development and safety assessment (Hvenegaard et al., 2012).

Synthesis and Biological Activity of Derivatives

Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has led to the creation of new chemical entities with significant anti-inflammatory and analgesic activities. These studies explore the potential of derivatives of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Prokinetic Agent Development

The exploration of benzamide derivatives as selective serotonin 4 receptor agonists has opened new avenues for the development of prokinetic agents. These compounds show promise in accelerating gastric emptying and increasing the frequency of defecation, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2004).

Cerebral Vasodilating Activity

The synthesis of 1-[(3-alkyl-3-hydroxy-3-phenyl)propyl]-4-benzylpiperazine derivatives and their evaluation for cerebral vasodilating activity highlight the potential of these compounds in treating cerebral vascular disorders. The research emphasizes the importance of the benzyl moiety in achieving high activity (Ohtaka et al., 1987).

Eigenschaften

IUPAC Name |

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S.C2H2O4/c1-3-15-29(25,26)24-13-11-23(12-14-24)17-20-9-10-21(22(16-20)27-2)28-18-19-7-5-4-6-8-19;3-1(4)2(5)6/h4-10,16H,3,11-15,17-18H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUPAYYSPXORBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzyloxy-3-methoxy-benzyl)-4-(propane-1-sulfonyl)-piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5555215.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)